![molecular formula C10H6ClN5 B13865285 3-(3-Chloropyridin-2-yl)imidazo[1,2-b][1,2,4]triazine](/img/structure/B13865285.png)
3-(3-Chloropyridin-2-yl)imidazo[1,2-b][1,2,4]triazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3-Chloropyridin-2-yl)imidazo[1,2-b][1,2,4]triazine is a heterocyclic compound that features a unique fusion of pyridine and imidazo[1,2-b][1,2,4]triazine rings. This compound is of significant interest in the fields of organic synthesis and pharmaceutical chemistry due to its potential biological activities and versatile chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Chloropyridin-2-yl)imidazo[1,2-b][1,2,4]triazine typically involves the annulation of 2-amino-1,3,5-triazines with ketones. One common method is the I2-mediated annulation, which involves the reaction of 2-amino-1,3,5-triazines with electron-rich or electron-poor acetophenones and heterocycle ketones . This method is straightforward and can be applied on a gram scale.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
3-(3-Chloropyridin-2-yl)imidazo[1,2-b][1,2,4]triazine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom on the pyridine ring can be substituted with different nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its electronic properties and reactivity.
Cyclization Reactions: The imidazo[1,2-b][1,2,4]triazine core can be further functionalized through cyclization reactions.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. Reaction conditions often involve the use of solvents such as dichloromethane, acetonitrile, and dimethyl sulfoxide, with temperatures ranging from room temperature to reflux conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction reactions can lead to changes in the oxidation state of the compound.
科学研究应用
3-(3-Chloropyridin-2-yl)imidazo[1,2-b][1,2,4]triazine has several scientific research applications, including:
作用机制
The mechanism of action of 3-(3-Chloropyridin-2-yl)imidazo[1,2-b][1,2,4]triazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used .
相似化合物的比较
3-(3-Chloropyridin-2-yl)imidazo[1,2-b][1,2,4]triazine can be compared with other similar compounds, such as:
Imidazo[1,2-a]pyridines: These compounds share a similar imidazo core but differ in the fused ring structure.
Imidazo[1,2-a][1,3,5]triazines: These compounds have a similar triazine ring but differ in the substitution pattern and functional groups.
1-Chloro-3-(pyridin-2-yl)imidazo[1,5-a]pyridine: This compound has a similar pyridine ring but differs in the imidazo core structure.
The uniqueness of this compound lies in its specific fusion of pyridine and imidazo[1,2-b][1,2,4]triazine rings, which imparts distinct chemical and biological properties.
属性
分子式 |
C10H6ClN5 |
|---|---|
分子量 |
231.64 g/mol |
IUPAC 名称 |
3-(3-chloropyridin-2-yl)imidazo[1,2-b][1,2,4]triazine |
InChI |
InChI=1S/C10H6ClN5/c11-7-2-1-3-12-9(7)8-6-14-16-5-4-13-10(16)15-8/h1-6H |
InChI 键 |
FEDPVILVYLXPKK-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(N=C1)C2=NC3=NC=CN3N=C2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(R)-1-[(S)-2-Bis(2-isopropoxyphenyl)phosphino)ferrocennyl]ethylbis(3,5-dimethylphenyl) Phosphine](/img/structure/B13865214.png)
![1-[[3-(2-chlorophenyl)-1-methyl-1H-pyrazol-4-yl]methyl]piperazine](/img/structure/B13865220.png)
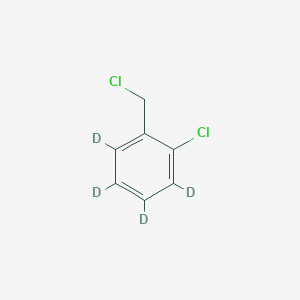

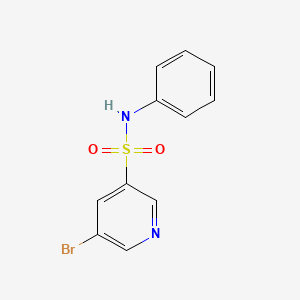
![(4S)-3-[(2S,3S)-3-hydroxy-2,4-dimethyl-1-oxo-4-pentenyl]-4-(phenylmethyl)-2-oxazolidinone](/img/structure/B13865253.png)

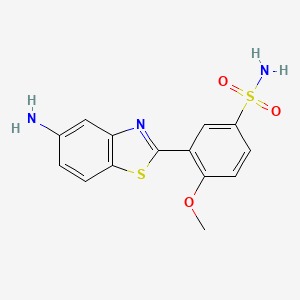
![12,13,25,26-tetrazaoctacyclo[12.12.2.12,6.115,19.011,27.024,28.010,30.023,29]triaconta-1(26),2,4,6(30),7,9,11,13,15,17,19(29),20,22,24,27-pentadecaene](/img/structure/B13865266.png)
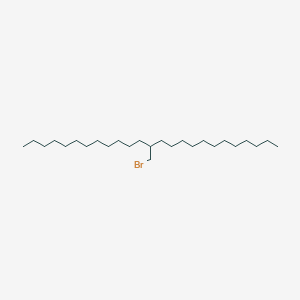
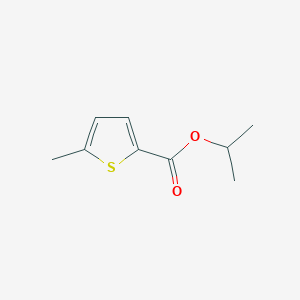
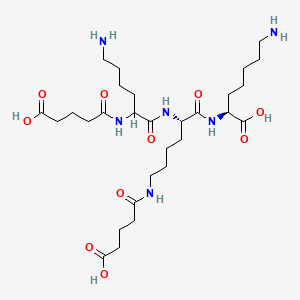
![[2-[(1-Methylpyrrolidin-2-yl)methoxy]pyridin-4-yl]methanamine](/img/structure/B13865287.png)
